

Application Note: Quantification of Ursodeoxycholic Acid in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Ursodeoxycholic Acid

Cat. No.: B192624

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Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of **Ursodeoxycholic Acid** (UDCA) in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (UDCA-d4) for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in negative ion mode. The method was validated according to current bioanalytical guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ursodeoxycholic acid is a secondary bile acid used in the treatment of various cholestatic liver diseases. Accurate and reliable quantification of UDCA in biological matrices is crucial for clinical and pharmaceutical research.^[1] This application note provides a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method that offers high sensitivity and specificity for UDCA quantification in human plasma.^[2]

Experimental

Materials and Reagents

- **Ursodeoxycholic Acid** (UDCA) reference standard
- **Ursodeoxycholic Acid-d4** (UDCA-d4) internal standard (IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (AR grade)
- Formic acid (AR grade)
- Ultrapure water
- Human plasma (K3EDTA)

Equipment

- HPLC system (e.g., Shimadzu, Waters, Agilent)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
- Analytical balance
- Vortex mixer
- Centrifuge
- Pipettes

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Value
Column	C18 Symmetry Shield (50 mm x 4.6 mm, 5.0 μ m)[3]
Mobile Phase A	10 mM Ammonium Acetate in Water[2]
Mobile Phase B	Acetonitrile:Methanol (50:50, v/v)[2]
Flow Rate	0.6 mL/min[2][3]
Injection Volume	10 μ L[3]
Column Temperature	40°C[2]
Run Time	5 minutes

Mass Spectrometric Conditions

The mass spectrometer was operated in negative electrospray ionization (ESI) mode.[3][4] The optimized parameters for UDCA and the internal standard are listed below.

Parameter	Value
Ionization Mode	Negative ESI[3][4]
Spray Voltage	4500 V[2]
Capillary Temperature	280°C[2]
Sheath Gas Pressure	60 units[2]
Auxiliary Gas Pressure	45 units[2]
Dwell Time	200 ms[3]

MRM Transitions

Multiple Reaction Monitoring (MRM) was used for quantification.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
UDCA	391.3	373.5[4]	53[2]
UDCA-d4	395.3	377.1[4]	53

Protocols

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of UDCA and UDCA-d4 into separate 10 mL volumetric flasks. Dissolve in methanol and make up to volume.

Working Standard Solutions: Prepare working standard solutions of UDCA by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

Internal Standard Working Solution (1 µg/mL): Dilute the UDCA-d4 stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

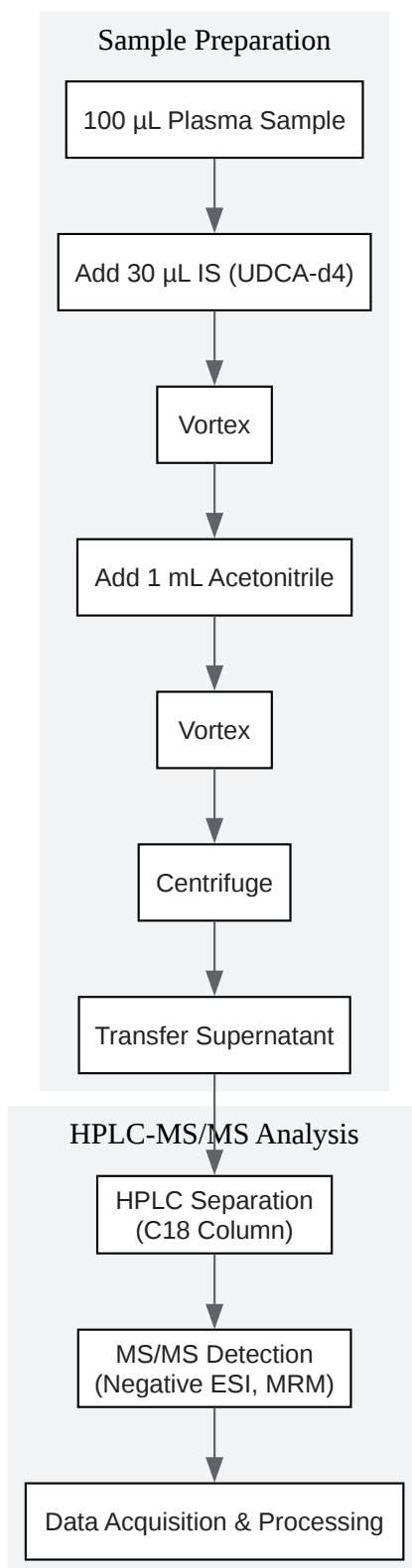
- Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 30 µL of the internal standard working solution (1 µg/mL UDCA-d4) and vortex for 30 seconds.
- Add 1 mL of acetonitrile to precipitate proteins.[1]
- Vortex for 5 minutes.
- Centrifuge at 14,000 rpm for 5 minutes at 10°C.
- Transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, and stability.

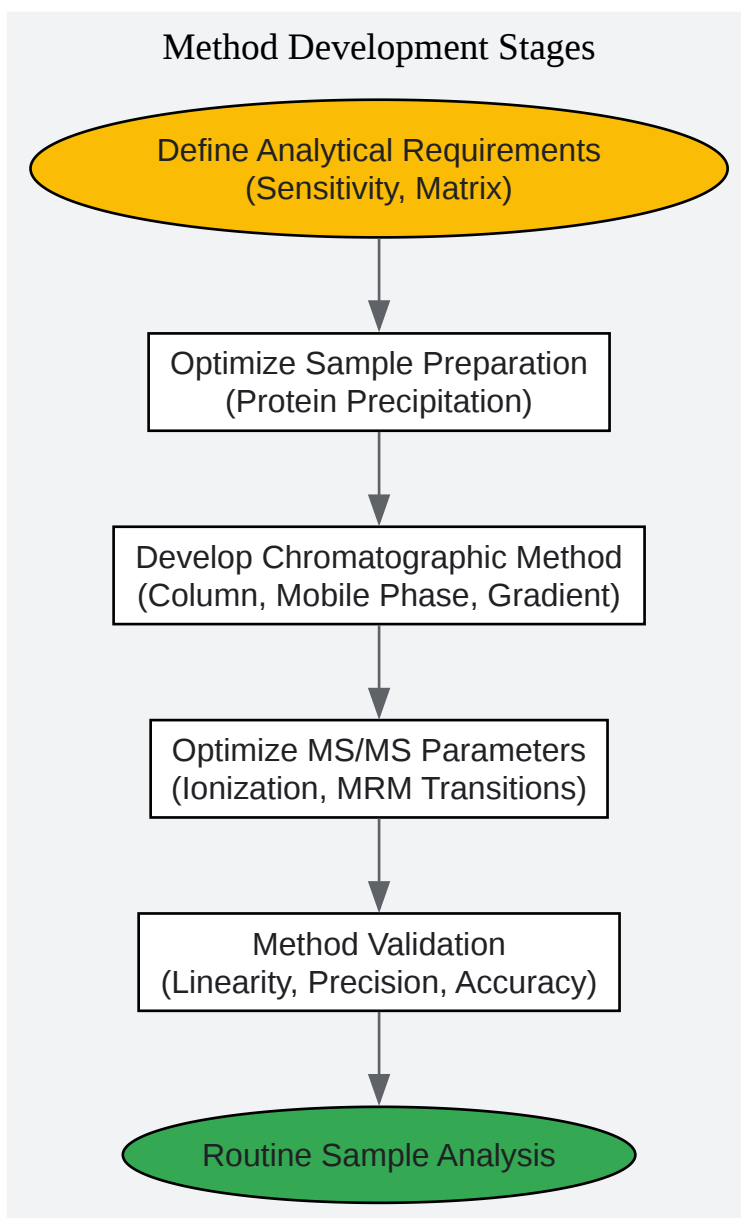
Parameter	Result
Linearity Range	15 - 10,000 ng/mL[4][5]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	15 ng/mL[4][5]
Intra-day Precision (%RSD)	< 10%[1]
Inter-day Precision (%RSD)	< 10%[1]
Accuracy (%RE)	Within $\pm 15\%$
Extraction Recovery	> 85%[3]

Visualizations



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Caption: Experimental workflow for UDCA quantification.



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Caption: Key steps in HPLC-MS/MS method development.

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